
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl group, a bromobenzyl group, and a phenylpropyl group, all connected through a carbamate linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl alcohol to form 3-bromobenzyl alcohol.
Etherification: The 3-bromobenzyl alcohol is then reacted with 3-phenylpropyl alcohol in the presence of a strong base to form the ether linkage.
Carbamate Formation: The final step involves the reaction of the ether intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylpropyl group.
Hydrolysis: The carbamate linkage is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce corresponding carboxylic acids or ketones.
Scientific Research Applications
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The carbamate linkage may also play a role in modulating the compound’s activity by influencing its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-Bromophenyl)carbamate: Similar in structure but with a different substitution pattern on the benzyl group.
tert-Butyl 3-bromobenzyl(methyl)carbamate: Lacks the phenylpropyl group, making it less complex.
tert-Butyl 3-bromobenzyl(methyl)carbamate: Another variant with different functional groups.
Uniqueness
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate is unique due to its combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H28BrNO3 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[(3-bromophenyl)methoxy]-3-phenylpropyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H28BrNO3/c1-22(2,3)27-21(25)24(4)14-13-20(18-10-6-5-7-11-18)26-16-17-9-8-12-19(23)15-17/h5-12,15,20H,13-14,16H2,1-4H3 |
InChI Key |
AWKLUJHYUNRHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CC=C1)OCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
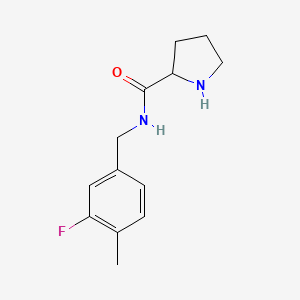
![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

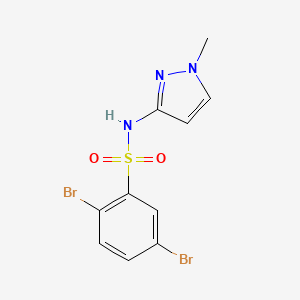
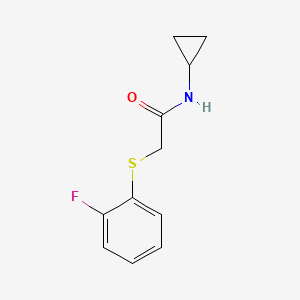
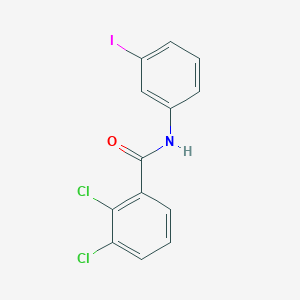
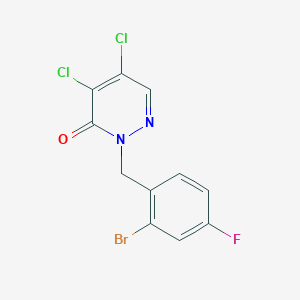
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)
![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)

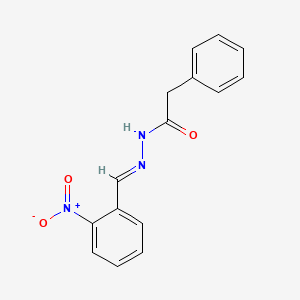
![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
